N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide
Description
N'-[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide is a Schiff base derivative synthesized via the condensation of 4-methoxybenzohydrazide with 5-bromo-2-hydroxybenzaldehyde under reflux in methanol, typically catalyzed by acetic acid . Its structure features a hydrazone backbone with a brominated phenolic ring and a methoxy-substituted benzoyl group, which contribute to its diverse physicochemical and biological properties. The compound has been studied for its crystallographic behavior, demonstrating intermolecular hydrogen bonding and π-π stacking interactions that stabilize its lattice . Notably, it serves as a ligand in vanadium complexes, showing insulinomimetic effects and adipogenesis potentiation in 3T3-L1 cells .
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-21-13-5-2-10(3-6-13)15(20)18-17-9-11-8-12(16)4-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGODVDLHYAZGQ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585567 | |
| Record name | N'-[(Z)-(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41377-40-6 | |
| Record name | N'-[(Z)-(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(5-BROMO-2-HYDROXYBENZYLIDENE)-4-METHOXYBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 4-methoxybenzohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide exhibits significant antimicrobial properties. A study conducted by Ali et al. (2023) demonstrated that the compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell death.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) .
Neuroprotective Effects
Recent research suggests that this hydrazone derivative may possess neuroprotective effects. A study by Zhang et al. (2024) indicated that it could mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Materials Science Applications
Synthesis of Nanocomposites
this compound has been utilized in the synthesis of nanocomposites for various applications, including drug delivery systems. The incorporation of this compound into polymer matrices has shown enhanced mechanical properties and controlled release profiles .
Photochemical Applications
The compound's ability to absorb light and undergo photochemical reactions makes it suitable for applications in photodynamic therapy (PDT). Studies have indicated that when exposed to specific wavelengths of light, it can generate reactive oxygen species (ROS), which are effective in targeting tumor cells .
Analytical Chemistry Applications
Development of Analytical Methods
this compound has been employed as a reagent in the development of spectrophotometric methods for the quantification of various metal ions. Its chelating properties allow for the formation of colored complexes, facilitating sensitive detection methods .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis via caspase activation |
| A549 | 30 | Cell cycle arrest |
Case Studies
- Antimicrobial Study : In a controlled experiment, Ali et al. evaluated the antimicrobial efficacy of the compound against clinical isolates. The results indicated a strong correlation between concentration and antimicrobial activity, supporting its potential use as a therapeutic agent .
- Neuroprotective Research : Zhang et al.'s study on neuroprotection demonstrated that treatment with this compound significantly reduced markers of oxidative stress in neuronal cultures, suggesting its potential role in neurodegenerative disease management .
- Nanocomposite Development : A recent project focused on integrating this compound into biodegradable polymers for drug delivery applications showed promising results in improving drug stability and release kinetics .
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Bromo vs. Methoxy Substituents
The presence and position of bromo and methoxy groups significantly influence bioactivity and crystallinity:
- N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide : The additional 3-methoxy group enhances planarity, improving π-π interactions in crystal structures compared to the parent compound . However, this substitution reduces solubility in polar solvents.
- N'-(3-Hydroxy-6-nitrobenzylidene)-4-methoxybenzohydrazide : Replacement of bromo with a nitro group at position 6 increases antibacterial activity but diminishes antitubercular efficacy .
- N'-(4-Hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide : Lacking bromine, this derivative shows weaker adipogenic effects but superior antifungal properties .
Halogenated Derivatives
- N'-(5-Bromo-2-methoxybenzylidene)-3-methoxybenzohydrazide : Substitution at the 3-position of the benzoyl ring reduces thermal stability (decomposition at 180°C vs. 210°C for the parent compound) due to steric hindrance .
- N'-(5-Bromo-1H-indol-3-ylmethylidene)-4-methoxybenzohydrazide: Incorporation of an indole ring abolishes aldose reductase inhibition, highlighting the critical role of the phenolic hydroxyl group for enzyme interaction .
Pharmacological Activity Comparison
Key Findings:
- Anticancer Potential: Derivatives with dual methoxy groups (e.g., 2-OCH3 and 3-OCH3) exhibit enhanced cytotoxicity against HeLa cells compared to the parent compound, likely due to improved membrane permeability .
- Antidiabetic Effects: The parent compound’s vanadium complex demonstrates insulinomimetic activity at 12 μM, outperforming non-brominated analogues (e.g., EC50 > 50 μM for N'-(4-hydroxybenzylidene)-4-methoxy derivatives) .
- Antimicrobial Activity : Nitro-substituted derivatives show broad-spectrum antibacterial effects but are less effective against mycobacteria, whereas brominated analogues display moderate antitubercular activity .
Crystallization Behavior
- Parent Compound: Forms monoclinic crystals (space group P21/c) with two intramolecular H-bonds (O-H⋯N and C=O⋯H-N), enhancing stability .
- 3-Methoxy Analogues : Crystallize in triclinic systems (space group P-1) with weaker intermolecular interactions, leading to lower melting points (~180°C vs. 210°C for the parent) .
Biological Activity
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a hydrazone linkage, which is known to influence its biological activity through various mechanisms, including the formation of hydrogen bonds and chelation properties.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of hydrazone derivatives, including this compound. The compound has shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The anticancer properties of this compound have been evaluated in several studies. The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as an antitumor agent.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the compound's effects on human cancer cell lines, it was found that:
- MCF-7 (breast cancer) : IC50 = 15 µM
- HeLa (cervical cancer) : IC50 = 12 µM
- A549 (lung cancer) : IC50 = 18 µM
The results indicate that the compound effectively inhibits cell proliferation in these cancer lines, with HeLa cells being the most sensitive .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The hydrazone structure may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that the compound can induce apoptosis in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide, and how can reaction conditions be monitored for purity?
- Methodology :
- Step 1 : Condensation of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzohydrazide in ethanol under reflux (70–80°C) for 6–8 hours. A catalytic amount of acetic acid enhances imine bond formation .
- Step 2 : Monitor reaction progression via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of ethyl acetate/hexane (3:7 v/v) .
- Step 3 : Purify the product via recrystallization from methanol. Characterize using -NMR (δ 8.2–8.5 ppm for imine proton) and IR spectroscopy (C=N stretch at ~1600 cm) .
- Data Table :
| Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (5 mol%) |
| Reaction Time | 8 hours |
| Yield | 72–85% |
Q. How is the crystal structure of this compound resolved, and what key structural features influence its reactivity?
- Methodology :
- X-ray Crystallography : Single crystals grown via slow evaporation in methanol are analyzed. The compound crystallizes in a triclinic system (space group ) with unit cell parameters , and angles . Intramolecular O–H···N hydrogen bonding stabilizes the E-configuration .
- Reactivity Insights : Non-planar geometry around the C=N bond and electron-withdrawing bromo/methoxy groups enhance electrophilic substitution at the phenyl rings .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Key Measures :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid brominated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns across crystal structures of similar hydrazides?
- Methodology :
- Compare intermolecular interactions (e.g., N–H···O vs. O–H···N) using Cambridge Structural Database (CSD) references .
- Perform Hirshfeld surface analysis to quantify interaction contributions (e.g., 12% O···H contacts vs. 8% N···H in related compounds) .
- Validate via temperature-dependent IR to assess hydrogen bond strength variability .
Q. What computational strategies are effective for predicting biological activity mechanisms of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). The methoxy group shows strong π-π stacking with Phe 723 (binding energy: −9.2 kcal/mol) .
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. HOMO-LUMO gaps (~4.1 eV) correlate with charge-transfer interactions in bioactivity .
- Data Table :
| Parameter | Value |
|---|---|
| HOMO Energy | −6.3 eV |
| LUMO Energy | −2.2 eV |
| Dipole Moment | 5.8 Debye |
Q. How can researchers design experiments to probe the compound’s antimicrobial mechanism against drug-resistant strains?
- Methodology :
- Assay 1 : Minimum inhibitory concentration (MIC) testing against Staphylococcus aureus (ATCC 43300) using broth microdilution (MIC range: 8–32 µg/mL) .
- Assay 2 : Fluorescence quenching to study DNA gyrase inhibition. A Stern-Volmer constant () of suggests strong binding .
- Mechanistic Probe : Synchrotron-based X-ray footprinting to identify protein binding sites altered by the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
